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Geclosporin

Cat. No.: B1217363
M. Wt: 1216.6 g/mol
InChI Key: ZMKGDQSIRSGUDJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Cyclosporins

The discovery of cyclosporins traces back to 1970 when employees of the pharmaceutical company Sandoz (now Novartis) isolated new strains of fungi from soil samples collected in Norway and Wisconsin, USA. nih.gov These fungi, notably Tolypocladium inflatum, were found to produce a family of natural products known as cyclosporins. nih.gov Initially, these compounds were investigated for their antifungal properties. nih.gov

However, the significant breakthrough occurred on January 31, 1972, when the immunosuppressive effects of a component from these fungal extracts were discovered during a screening program at Sandoz. nih.gov This component was later identified as Cyclosporin (B1163) A. The chemical structure of cyclosporin was elucidated in 1976. nih.gov This discovery was a landmark in immunology and transplantation medicine, offering a potent new tool to prevent organ rejection. The first successful use of cyclosporin in a human organ transplant was in a kidney transplant in 1978, followed by a liver transplant in 1980. nih.govcancer.gov

Significance of Geclosporin within the Cyclosporin Family

This compound, also known as Cyclosporin G, is a naturally occurring analogue of Cyclosporin A. nih.gov It has been isolated from fungi such as Trichoderma polysporum and Tolypocladium inflatum. The primary structural difference between this compound and Cyclosporin A lies in the amino acid at position 2.

The significance of this compound is multifaceted. It is recognized as an impurity of cyclosporine, the widely used immunosuppressant. frontiersin.org As such, its characterization and monitoring are important in the manufacturing and quality control of cyclosporine-based drugs. Beyond its role as an impurity, this compound has been investigated for its own biological activity. Research has shown that this compound exhibits immunosuppressive properties, decreasing the activity of T cells and the immune responses they mediate. frontiersin.org

Table 1: Comparison of Key Cyclosporin Compounds
CompoundCommon SynonymsKey Distinguishing FeaturePrimary Significance
Cyclosporin ACiclosporin, CyclosporineParent compound in widespread clinical usePrimary immunosuppressant for organ transplantation and autoimmune diseases. nih.govresearchgate.net
This compoundCyclosporin GNaturally occurring analogue with a different amino acid at position 2Studied for its own immunosuppressive activity and as a significant impurity of Cyclosporin A. frontiersin.org
Voclosporin-A more recent, semi-synthetic analogue of Cyclosporin ADeveloped to have a more predictable pharmacokinetic profile and a potentially improved safety profile. mdpi.commdpi.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound appears to be limited, with a noticeable shift in focus towards other members of the cyclosporin family. While early studies compared the effects of this compound and Cyclosporin A, particularly on T-helper lymphocytes, the volume of recent, dedicated research on this compound is low. nih.gov

The development of this compound for certain indications, such as rheumatic disorders and systemic lupus erythematosus, was discontinued. This has likely contributed to a reduction in research and clinical trial activities for this specific compound.

In contrast, extensive research continues on Cyclosporin A, with ongoing clinical trials exploring its use in various conditions, including COVID-19 and different types of cancer. cancer.govnih.govnih.gov Furthermore, significant research and development efforts are now directed towards newer cyclosporin analogues, such as voclosporin. mdpi.commdpi.com Voclosporin has been developed to offer a more predictable pharmacokinetic and pharmacodynamic profile, potentially reducing the need for intensive therapeutic drug monitoring. mdpi.com The advancements in formulations of cyclosporines, such as nanomicelle and gel systems for ophthalmic use, are also a major area of current investigation. nih.gov

Future research directly involving this compound may be confined to its role as a reference in the study of cyclosporin biosynthesis, its impact as an impurity in Cyclosporin A formulations, or in comparative studies to elucidate the structure-activity relationships within the cyclosporin family.

Scope and Objectives of this compound Academic Inquiry

The academic inquiry into this compound has been driven by several key objectives:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H113N11O12 B1217363 Geclosporin

Properties

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKGDQSIRSGUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Geclosporin

Biosynthesis Pathways of Cyclosporins

The biosynthesis of cyclosporins, including Geclosporin, is a complex process carried out by the fungus Tolypocladium inflatum. It does not occur via the ribosome-dependent translation of mRNA, but rather through large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). wikipedia.orgresearchgate.net

Nonribosomal peptide synthetases (NRPSs) are modular enzymatic assembly lines that construct peptides from amino acid precursors. nih.gov Each module within the NRPS is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. wikipedia.orgresearchgate.net The core catalytic domains that constitute a minimal NRPS module are the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain. nih.gov

The process unfolds as follows:

Activation: The A-domain selects a specific amino acid and activates it as an aminoacyl adenylate.

Thiolation: The activated amino acid is then transferred to the T-domain, where it is covalently bound as a thioester.

Condensation: The C-domain catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the nascent peptide chain attached to the T-domain of the preceding module. nih.gov

This cycle of activation, thiolation, and condensation is repeated for each of the eleven amino acids in the cyclosporin (B1163) structure. researchgate.net For cyclosporins, additional domains, such as N-methyltransferase (MT) domains, are present in seven of the eleven modules to catalyze the N-methylation of specific amino acids before peptide bond formation. researchgate.net The entire process culminates with a thioesterase (Te) domain, which catalyzes the release and cyclization of the linear undecapeptide from the enzyme complex. nih.govnih.gov

The biosynthesis of cyclosporins is orchestrated by a cluster of genes that encode the necessary enzymes. asm.orgnih.gov The central enzyme is a massive 1.7 MDa multifunctional polypeptide known as Cyclosporin Synthetase (CySyn). researchgate.netnih.gov

Key enzymes and their functions are detailed below:

Enzyme/GeneFunctionReference
Cyclosporin Synthetase (CySyn) / SimA The core nonribosomal peptide synthetase (NRPS). It is a single, large multienzyme with 11 modules that assemble the 11 amino acid substrates of cyclosporin. It catalyzes amino acid activation, N-methylation, peptide bond formation, and final cyclization. researchgate.netasm.org
SimG A polyketide synthase (PKS) responsible for mediating the production of the unusual C9 amino acid, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), a key component of cyclosporins. asm.orgfrontiersin.org
SimB An alanine (B10760859) racemase that catalyzes the conversion of L-alanine to D-alanine, providing the D-alanine precursor required for position 8 of the cyclosporin molecule. asm.orgnih.gov
SimI A cytochrome P450 enzyme involved in the biosynthesis of Bmt. It is believed to repeatedly oxidize an intermediate produced by SimG. asm.orgnih.gov
SimJ An aminotransferase that likely converts a keto-acid intermediate into Bmt, completing its synthesis. asm.orgnih.gov

Cyclosporin A is composed of eleven amino acids, including several non-proteinogenic ones. researchgate.netnih.gov The biosynthesis requires the availability of these specific precursors, which are either drawn from primary metabolism or synthesized by dedicated enzymes within the gene cluster. nih.gov

The constituent amino acids of Cyclosporin A are:

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt)

L-α-aminobutyric acid (Abu)

Sarcosine (Sar)

N-methyl-L-leucine (MeLeu) - 4 residues

L-valine

N-methyl-L-valine (MeVal)

L-alanine

D-alanine

A critical modification is the N-methylation of seven of the eleven amino acids. This is performed by N-methyltransferase domains integrated within the respective modules of the Cyclosporin Synthetase (SimA) during the assembly process. researchgate.netnih.gov The unusual amino acid Bmt is synthesized via a polyketide pathway involving SimG, SimI, and SimJ, while D-alanine is formed from L-alanine by the alanine racemase SimB. asm.org

The relaxed substrate specificity of some adenylation domains within Cyclosporin Synthetase allows for the generation of new cyclosporin analogs through "directed biosynthesis." researchgate.net This involves feeding the producing fungus with synthetic amino acid precursors that are similar to the natural ones. The NRPS machinery can then incorporate these synthetic precursors into the cyclosporin backbone, creating novel derivatives. nih.gov For example, feeding cultures with L-β-cyclohexylalanine can lead to the production of [MeCyclohexylala1]cyclosporin A. nih.gov

Furthermore, understanding the genetic basis of the biosynthetic pathway opens avenues for metabolic engineering. frontiersin.org Modifying the expression of key regulatory or biosynthetic genes, such as those encoding transcription factors or precursor-supplying enzymes, could enhance the yield of cyclosporins or generate specific analogs. frontiersin.org The modular nature of NRPSs also presents a long-term possibility of creating hybrid synthetases by altering or swapping domains to produce predictable structural variations. nih.gov

Chemical Synthesis of this compound and Analogs

While biosynthesis is effective for producing the natural cyclosporin scaffold, chemical synthesis provides a more flexible route to create a wider diversity of analogs not accessible through fermentation or directed biosynthesis.

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for the stepwise assembly of linear peptides, which can then be cyclized to form cyclosporin analogs. semanticscholar.orgbachem.com The general SPPS process involves anchoring the C-terminal amino acid of the target peptide to an insoluble polymer resin. peptide.com

The synthesis proceeds through repeated cycles of:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid.

Coupling: Addition of the next N-protected amino acid, which is activated by a coupling reagent to facilitate peptide bond formation.

Washing: Excess reagents and by-products are washed away, simplifying purification. bachem.compeptide.com

For cyclosporin synthesis, this process is repeated to assemble the linear undecapeptide precursor. ewha.ac.kr The peptide is then chemically cleaved from the solid support. The final and often most challenging step is the intramolecular cyclization of the linear peptide in solution to form the macrocyclic structure. semanticscholar.org This method allows for the precise incorporation of a wide variety of natural and unnatural amino acids at any position, offering a highly efficient way to generate diverse cyclosporine analogs for structure-activity relationship studies. semanticscholar.org

Cyclization Strategies

The synthesis of this compound begins with the naturally occurring cyclic undecapeptide, Cyclosporin A, which is accessible through fermentation. nih.gov Therefore, the primary "cyclization strategy" in the context of this compound synthesis does not involve the de novo formation of the macrocyclic ring. Instead, it encompasses the chemical modifications of the pre-existing macrocyclic structure of Cyclosporin A. The core undecapeptide ring of Cyclosporin A is retained, while targeted modifications are made to its side chains, particularly at the amino acid 1 residue. nih.gov

The process of modifying the Cyclosporin A macrocycle to produce this compound involves a multi-step chemical sequence. This typically begins with the protection of reactive functional groups on the Cyclosporin A molecule, followed by oxidative cleavage and subsequent introduction of a new functional group, which ultimately forms the characteristic side chain of this compound. nih.gov The integrity of the macrocycle is maintained throughout this process, highlighting a strategy of macrocyclic template modification rather than macrocyclization.

Stereoselective Synthesis of Analogs and Derivatives

A crucial aspect of this compound synthesis is the stereoselective formation of its (E)- and (Z)-isomers. The therapeutic product is often a mixture of these isomers, with the (E)-isomer being predominant (typically 90-95%). nih.gov The precise ratio of these isomers is critical, as it can influence both the efficacy and toxicity of the drug. nih.govdrugbank.com Consequently, various stereoselective synthetic pathways have been developed to control this isomeric ratio.

These methods often proceed through a key intermediate, an acetylated Cyclosporin A aldehyde. nih.gov This aldehyde is then reacted with various reagents to introduce the diene moiety of this compound. The choice of reagent and reaction conditions dictates the stereoselectivity of the process.

Common stereoselective approaches include:

Wittig Reaction: The reaction of the intermediate aldehyde with phosphorus ylides is a widely used method. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the controlled formation of (E)- and (Z)-isomers. nih.govdrugbank.com

Organometallic Reagents: The use of organometallic reagents containing elements such as zirconium, boron, titanium, or lithium offers another avenue for stereoselective synthesis. drugbank.comgoogle.com For instance, the silver-catalyzed reaction of the aldehyde with an organozirconium reagent has been employed to produce the (E)-isomer of this compound with high stereoselectivity. nih.gov Similarly, allyl boronates have been utilized, where subsequent Peterson elimination under acidic or basic conditions can lead to the formation of the pure (E)- or (Z)-isomer, respectively. nih.gov

MethodReagent TypeKey Reagents/IntermediatesOutcome
Wittig ReactionPhosphorus YlideAcetyl Cyclosporin A aldehyde, Deuterated phosphonium (B103445) derivativesVariable E/Z ratios
Organozirconium ChemistryOrganometallicAcetyl Cyclosporin A aldehyde, Organozirconium reagent, Silver catalystPredominantly (E)-isomer
Allyl Boronate ChemistryOrganometallicAcetyl Cyclosporin A aldehyde, Allyl boronatesPure (E)- or (Z)-isomer depending on elimination conditions

Derivatization and Analog Generation for Research

The generation of this compound derivatives and analogs is a key strategy for exploring structure-activity relationships (SAR) and developing compounds with improved therapeutic profiles.

Synthetic Approaches to Novel this compound Derivatives

Synthetic efforts have led to the creation of various this compound derivatives, including deuterated and halogenated analogs. nih.gov The synthesis of deuterated analogs often follows similar pathways to the parent compound, utilizing deuterated reagents, such as deuterated phosphonium derivatives in a Wittig reaction, to introduce deuterium (B1214612) atoms at specific positions. nih.gov Halogenated derivatives have been prepared from acetyl-protected Cyclosporin A or a cyclosporine diol via olefin metathesis using catalysts like the 2nd generation Grubbs' catalyst or Hoveyda-Grubbs' catalyst. nih.gov This reaction has been shown to be stereoselective, affording an α,β-unsaturated aldehyde exclusively as the (E)-geometric isomer. nih.gov

Chemo-enzymatic Synthesis of Modified Geclosporins

Chemo-enzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for creating modified cyclosporins. Enzymes can be used to introduce specific modifications to the Cyclosporin A scaffold, which can then be further elaborated through chemical means.

A notable example is the use of the cytochrome P450 enzyme CYP-sb21 from Sebekia benihana. This enzyme hydroxylates Cyclosporin A, primarily at the 4th N-methyl leucine (B10760876) (MeLeu⁴), to produce γ-hydroxy-N-methyl-l-Leu⁴-CsA. nih.gov This oxidative modification significantly reduces the immunosuppressive activity of the molecule. nih.gov Through structure-guided mutagenesis, the regioselectivity of this enzyme can be altered, providing a route to specifically functionalized Cyclosporin A derivatives that can serve as precursors for novel this compound analogs. nih.gov

Furthermore, the cyclosporin synthetase from Beauveria nivea has been shown to be capable of incorporating non-natural amino acids into the cyclosporin scaffold, leading to the in vitro synthesis of novel cyclosporin analogs that are not accessible through fermentation. nih.gov This enzymatic approach provides a platform for generating a diverse range of modified cyclosporins.

Enzymatic MethodEnzymeSubstrateProductApplication
HydroxylationCytochrome P450 CYP-sb21Cyclosporin Aγ-hydroxy-N-methyl-l-Leu⁴-CsAGeneration of derivatives with reduced immunosuppressive activity
Analog SynthesisCyclosporin SynthetaseCyclosporin A precursors and non-natural amino acidsNovel Cyclosporin analogsProduction of analogs unobtainable by fermentation

Rational Design of Analogs with Altered Properties

This compound itself is a product of rational drug design. researchgate.net It was developed through the modification of the functional group on the amino acid at position 1 of the Cyclosporin A molecule. researchgate.net This targeted structural change was intended to create a novel calcineurin inhibitor with an improved safety profile, a more predictable pharmacokinetic-pharmacodynamic relationship, and a wider therapeutic window compared to its parent compound, Cyclosporin A. researchgate.net

The single carbon extension at the amino acid 1 position of this compound results in a more prominent binding of the cyclophilin-Geclosporin complex to the 'latch-region' of calcineurin, which is believed to contribute to its increased potency. nih.gov This successful modification exemplifies a rational design approach focused on optimizing the interaction with the biological target to enhance therapeutic efficacy. The design of this compound also considered its metabolic stability, aiming for a compound with a more consistent and predictable behavior in the body. drugbank.com

Molecular Structure, Conformational Analysis, and Dynamics of Geclosporin

Advanced Structural Characterization Techniques

Understanding the three-dimensional structure of Geclosporin and its complexes is fundamental to deciphering its mechanism of action. A variety of sophisticated biophysical techniques have been employed to provide high-resolution insights into its static and dynamic structures.

X-ray crystallography provides precise, atomic-level detail of molecules in their crystallized state. youtube.com This technique has been instrumental in revealing the structure of cyclosporin (B1163) analogues and, crucially, how they interact with their protein targets.

When complexed with its primary intracellular receptor, cyclophilin A (CypA), the peptide adopts a specific, "open" conformation. nih.gov Crystallographic studies of the human cyclophilin A-cyclosporin A (CypA-CsA) complex have been resolved to high resolutions, revealing the intricate network of interactions that stabilize the bound state. nih.govnih.gov In a notable study, the crystal structure of a monomeric CypA-CsA complex was determined at 2.1 Å resolution. This structure confirmed that the interactions between the cyclosporin and cyclophilin are conserved and provided a detailed picture of the ordered solvent structure, including water-mediated contacts. nih.gov

Preliminary crystallographic data has also been reported for complexes between cyclosporin and Fab fragments of monoclonal antibodies, demonstrating the utility of this technique in understanding how the immune system recognizes this cyclic peptide. cncb.ac.cn

Table 1: Example Crystallographic Data for Cyclophilin-Cyclosporin Complex

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Resolution2.1 Å
R-factor16.7%
Asymmetric UnitOne monomer of the complex

This interactive table summarizes typical data obtained from X-ray crystallography studies of cyclosporin-protein complexes. nih.gov

While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, an environment that more closely mimics physiological conditions. ethz.ch For a molecule like this compound, which exhibits significant flexibility, NMR is indispensable for characterizing the different conformations that coexist in equilibrium. nih.gov

NMR studies have shown that the conformation of cyclosporins is highly dependent on the solvent environment. nih.govnih.gov In apolar solvents like chloroform (B151607), cyclosporin A predominantly adopts a "closed" conformation, stabilized by four intramolecular hydrogen bonds that form an antiparallel β-pleated sheet. uq.edu.aunih.gov This conformation is characterized by the presence of a cis peptide bond between the MeLeu⁹ and MeLeu¹⁰ residues. nih.gov In more polar, aqueous environments, the molecule becomes more flexible and can adopt multiple conformations, including "open" forms where the intramolecular hydrogen bonds are broken. nih.govnih.gov

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to measure distances between protons, providing the constraints necessary to calculate the three-dimensional structure of the peptide in its various states. ethz.chkpfu.ru These studies have been crucial in determining the structure of cyclosporin A when bound to cyclophilin in aqueous solution, showing that it adopts an all-trans peptide bond conformation, which is essential for its biological activity. ethz.chnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for determining the structures of large, complex, or flexible macromolecules that are difficult to crystallize. nih.govnih.gov The method involves flash-freezing molecules in a thin layer of vitreous ice and imaging them with an electron microscope. stanford.edu This allows for the visualization of molecules in their near-native state without the need for crystallization. nih.govstanford.edu

While cryo-EM has been most impactful for very large protein complexes and membrane proteins, its application to smaller molecules like this compound typically involves studying them in complex with a much larger binding partner. nih.govyoutube.com For instance, if this compound were to bind to a large, multi-domain protein or a membrane-embedded receptor, cryo-EM could provide invaluable information about the structure of the entire assembly. The technique is particularly advantageous for capturing different conformational states of a complex, reflecting the dynamic nature of biological interactions. nih.gov As the resolution and throughput of cryo-EM continue to improve, it is poised to become an increasingly important tool for studying the interactions of cyclic peptides with their cellular targets. nih.gov

Conformational Flexibility and Isomerism

The biological activity of this compound is intrinsically linked to its remarkable conformational flexibility, often described as "chameleonic." nih.gov The molecule can significantly alter its shape depending on the polarity of its environment, a property that is critical for its ability to cross cell membranes and bind to its intracellular targets. nih.govuq.edu.au

This flexibility is largely governed by the slow isomerization between cis and trans conformations of its seven N-methylated peptide bonds. nih.govcore.ac.uk In apolar environments, such as chloroform or the interior of a lipid bilayer, the molecule favors a "closed" conformation, which shields its polar amide groups from the nonpolar surroundings through intramolecular hydrogen bonds. uq.edu.aunih.gov This compact structure is believed to facilitate membrane permeation. uq.edu.au A key feature of this closed state is a cis peptide bond, typically between residues MeLeu⁹ and MeLeu¹⁰. nih.gov

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.gov These simulations provide a powerful complement to experimental techniques like NMR and X-ray crystallography, offering a dynamic view of molecular behavior at an atomic level. nih.govnih.gov

MD simulations have been extensively used to study cyclosporins, providing insights into their conformational landscape in various environments. nih.govmdpi.com Simulations can model the structure of the peptide in apolar solvents, in aqueous solutions, and interacting with lipid-based formulations or model cell membranes. nih.govmdpi.com By applying distance constraints derived from NMR experiments, restrained MD simulations can be used to generate and refine solution structures of the molecule. nih.govnih.gov

These computational studies have been crucial for:

Exploring Conformational Space: MD simulations can sample a wide range of possible conformations, including transient states that are difficult to capture experimentally, thus mapping the free-energy landscape. nih.gov

Modeling Environmental Effects: They can explicitly model the influence of different solvents or the presence of ions on the peptide's structure, helping to explain the observed chameleonic behavior. nih.govnih.gov

Investigating Membrane Interactions: Simulations are used to study how the peptide inserts into and permeates through a lipid bilayer, a critical step for its biological action. uq.edu.aumdpi.com

Validating Experimental Data: The results from MD simulations are often compared with experimental data to validate both the computational models and the interpretation of the experimental results. nih.gov

Structure-Activity Relationship (SAR) Studies of Cyclosporins

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the cyclosporin family, extensive SAR studies have been conducted by analyzing naturally occurring analogues and synthetic derivatives to identify the key structural features required for their activity. nih.govnih.gov

The cyclosporin molecule can be considered to have two functional domains: one responsible for binding to its intracellular receptor, cyclophilin, and another that, once complexed with cyclophilin, interacts with a secondary target, calcineurin. nih.gov

Key findings from SAR studies include:

Residue 1 (MeBmt): The unique side chain of the MeBmt residue is critical for activity. Modifications to this side chain generally lead to a significant loss of function. nih.gov

Residues 4, 6, and 8: The side chains of residues at positions 4 (MeLeu), 6 (MeLeu), and 8 (D-Ala) are crucial for the interaction of the cyclosporin-cyclophilin complex with calcineurin. nih.govnih.gov Larger hydrophobic side chains at these positions can favor the inhibition of other targets, such as the P-glycoprotein (Pgp) transporter. nih.gov

N-methylation: The N-methyl groups on the peptide backbone are important for maintaining the molecule's conformation and resistance to enzymatic degradation. Desmethylation at certain positions, particularly at residues 4 and 9, can abrogate Pgp inhibitory activity. nih.gov

Conformational Plasticity: SAR studies emphasize that biological activity is not just about having the right chemical groups, but also about the molecule's ability to adopt the correct conformation for binding to its different targets. nih.gov

Table 2: Summary of SAR Findings for Cyclosporins

Residue Position(s)Role in ActivityImpact of Modification
1 (MeBmt)Primary binding and activityModifications often lead to loss of immunosuppressive activity. nih.gov
4 (MeLeu), 6 (MeLeu)Interaction with calcineurinSide chains are crucial for the activity of the cyclophilin complex. nih.gov
7 (Ala)Pgp InhibitionA smaller side chain at this position favors Pgp inhibition. nih.gov
8 (D-Ala)Pgp InhibitionA larger hydrophobic side chain enhances Pgp inhibition. nih.gov
Amide N-methylationConformational stabilityN-desmethylation generally decreases Pgp inhibitory activity. nih.gov

This interactive table outlines the influence of specific residues on the biological activities of cyclosporin analogues.

Identification of Key Pharmacophores for Biological Activity

The biological activity of cyclosporins, including this compound, is primarily dependent on their interaction with intracellular proteins, namely cyclophilin and the subsequent inhibition of calcineurin. The key pharmacophoric elements are distributed across the macrocyclic structure.

Extensive structure-activity relationship (SAR) studies on the cyclosporin family have identified two primary functional domains essential for immunosuppressive activity. nih.gov The first domain is responsible for binding to cyclophilin. The second domain, once the this compound-cyclophilin complex is formed, interacts with and inhibits the protein phosphatase calcineurin. nih.gov

While specific pharmacophore models for this compound are not extensively detailed in isolation, the principles derived from the broader cyclosporin class are applicable. For instance, studies on a wide range of cyclosporin analogs have highlighted the importance of hydrophobic side chains at specific positions for biological interactions. For the inhibition of the human formylpeptide receptor (FPR), a G-protein-coupled receptor involved in inflammatory responses, this compound ([Nva(2)]-CsA) has been identified as an inhibitor. nih.gov This suggests that the structural features of this compound present a pharmacophore that can interact with this receptor, an activity that differs in potency among various cyclosporin analogs. nih.gov

Table 1: Key Residues and Their Postulated Roles in Cyclosporin Biological Activity

Residue PositionKey Structural Feature/Role
1 (MeBmt)Important for both cyclophilin binding and subsequent calcineurin interaction.
2 (Norvaline in this compound)Influences the overall conformation and specific receptor interactions, such as with the formylpeptide receptor. nih.gov
4 (MeLeu)Crucial for the interaction of the cyclosporin-cyclophilin complex with calcineurin. nih.gov
6 (MeLeu)Works in conjunction with the residue at position 4 to facilitate calcineurin binding. nih.gov
11 (MeVal)The stereochemistry at this position can be critical for anti-influenza activity, a non-immunosuppressive function. nih.gov

Impact of Substitutions and Modifications on Molecular Interactions

The substitution of the α-aminobutyric acid in Cyclosporin A with norvaline to form this compound is a prime example of how a single amino acid change can modulate biological activity. In animal models, this compound demonstrated comparable immunosuppressive efficacy to Cyclosporin A but was associated with reduced nephrotoxicity. acs.orgnih.gov However, the translation of this improved safety profile to humans yielded mixed results. acs.orgnih.gov

Further modifications across the cyclosporin macrocycle have provided deeper insights into the structure-activity relationships:

N-desmethylation : The removal of methyl groups from the amide nitrogens generally leads to a decrease in P-glycoprotein (Pgp) inhibitory activity. acs.org This is significant as Pgp is an efflux pump that can remove drugs from cells, impacting their bioavailability and efficacy.

Side Chain Modifications : The nature of the amino acid side chains is critical. For instance, larger hydrophobic side chains at positions 1, 4, and 6 are favorable for Pgp inhibition. acs.org

Residue 2 Substitution : As demonstrated by this compound, the residue at position 2 plays a role in modulating specific biological activities. Studies on various analogs with substitutions at this position have shown varying levels of inhibition of the formylpeptide receptor. nih.gov

Voclosporin : A notable analog of Cyclosporin A, voclosporin, features a modification at the amino acid 1 side chain. This modification results in a more potent calcineurin inhibitor with a more predictable pharmacokinetic profile compared to Cyclosporin A. researchgate.netnih.gov This highlights how targeted modifications can enhance therapeutic properties.

Table 2: Effects of Selected Substitutions on Cyclosporin Analogs

Original Residue/StructureModified Residue/StructureImpact on Biological Activity
α-Aminobutyric acid at position 2 (in Cyclosporin A)Norvaline at position 2 (in this compound)Maintained immunosuppressive activity with potentially reduced nephrotoxicity in animal models. acs.orgnih.gov
N-methylated amidesN-desmethylated amidesGenerally decreased P-glycoprotein inhibitory activity. acs.org
Standard side chainsLarger hydrophobic side chains at positions 1, 4, 6Favored P-glycoprotein inhibition. acs.org
Alanine (B10760859) at position 7 (in Cyclosporin A)Sarcosine at position 7Can influence the overall conformation and biological activity.

Mapping Functional Domains within the this compound Macrocycle

Cyclophilin-Binding Domain : A contiguous stretch of amino acids on one face of the cyclosporin ring is responsible for the initial and essential binding to cyclophilin. This interaction induces a conformational change in both the drug and the protein, exposing the calcineurin-binding domain.

Calcineurin-Binding Domain (Effector Domain) : After binding to cyclophilin, a different face of the this compound molecule becomes the interface for binding to calcineurin. Structure-activity studies and X-ray crystallography of cyclosporin-cyclophilin complexes have pinpointed the side chains of the leucine (B10760876) residues at positions 4 and 6 as being of paramount importance for this interaction. nih.gov The inhibition of calcineurin's phosphatase activity by this ternary complex (this compound-cyclophilin-calcineurin) is the molecular basis for its immunosuppressive effects.

Beyond immunosuppression, other domains of the molecule are implicated in different biological activities and interactions. For example, the region involving residue 2, where this compound has a norvaline, contributes to its interaction with the formylpeptide receptor. nih.gov The complex SAR for P-glycoprotein inhibition suggests that a broad domain involving residues 4 through 9, as well as the side chain of residue 1, is involved in binding to this transporter. acs.org

This domain-based functionality underscores the complexity of this compound's pharmacology, where different parts of the molecule are responsible for its therapeutic actions, side effects, and pharmacokinetic properties.

Mechanistic Investigations of Geclosporin Action at the Molecular and Cellular Level

Intracellular Binding Partners and Immunophilins (e.g., Cyclophilins)

Geclosporin's biological activity is contingent upon its interaction with a family of ubiquitous intracellular proteins known as immunophilins. nih.gov The major intracellular receptor for this compound is Cyclophilin, a protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is involved in protein folding. nih.govnih.gov While this compound binds to Cyclophilin with high affinity, the inhibition of PPIase activity itself is not sufficient to induce immunosuppression. core.ac.uk Instead, the formation of the this compound-Cyclophilin complex is the critical first step in a cascade that leads to the inhibition of the phosphatase calcineurin. core.ac.ukresearchgate.net Cyclophilins are found in various human tissues, indicating a broad potential for interaction with this compound. nih.gov

The formation of the this compound-Cyclophilin complex is a high-affinity binding event. nih.gov This complex is the biologically active entity that targets and inhibits calcineurin. researchgate.net The ability of this compound analogues to form this complex generally correlates with their immunosuppressive activity. nih.gov The complex is formed when this compound binds to a hydrophobic pocket within Cyclophilin. researchgate.net Characterization of this complex has been achieved through techniques such as 3D NMR spectroscopy and X-ray crystallography, which have provided detailed models of the interaction. core.ac.uknih.gov These studies show that specific residues of the cyclic this compound molecule are in direct contact with Cyclophilin. core.ac.uknih.gov

The structural basis of the interaction between this compound and Cyclophilin has been elucidated through high-resolution structural studies. nih.gov Cyclophilin A (CypA), a prototypical member of the family, possesses a structure composed of eight anti-parallel β-strands surrounded by two alpha-helices. nih.gov this compound, a cyclic peptide, binds to CypA in a specific conformation. nih.gov

Models generated from X-ray and NMR data show that residues 1 through 5 and 9 through 11 of the this compound molecule make contact with Cyclophilin. core.ac.uknih.gov The interaction is primarily hydrophobic, with key side chains of this compound fitting into a pocket on the Cyclophilin surface. researchgate.net Notably, the side chain of residue MeVal-11 of this compound occupies a position similar to that of the proline residue in a natural peptide substrate of Cyclophilin's isomerase active site. nih.gov The formation of the complex induces subtle conformational changes in both this compound and Cyclophilin. nih.gov This composite surface created by the this compound-Cyclophilin complex is essential for its subsequent interaction with calcineurin. researchgate.net

Table 1: Key Molecular Interactions in this compound-Cyclophilin Complex

Interacting Molecule Key Residues/Regions Involved Type of Interaction Reference
This compound Residues 1-5 and 9-11; MeVal-11 Hydrophobic contacts core.ac.uk, nih.gov
Cyclophilin A Hydrophobic binding pocket; Ala103 van der Waals forces nih.gov
This compound-Cyclophilin Complex Composite surface formed by this compound residues 3-9 and Cyclophilin Trp-121 Protein-protein interaction with Calcineurin researchgate.net

Enzymatic Inhibition and Modulation (e.g., Calcineurin Inhibition)

The primary enzymatic target of the this compound-Cyclophilin complex is calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. researchgate.netresearchgate.netnih.gov Inhibition of calcineurin's phosphatase activity is the central event that explains this compound's immunosuppressive properties. nih.govnih.gov

Once formed, the this compound-Cyclophilin complex binds to calcineurin. researchgate.netyoutube.com This binding event physically obstructs the active site of the phosphatase, preventing it from accessing its substrates. researchgate.net Calcineurin is a heterodimer, and the this compound-Cyclophilin complex interacts with a composite surface formed by both the catalytic (CaNA) and regulatory (CaNB) subunits. researchgate.net This ternary complex—consisting of this compound, Cyclophilin, and Calcineurin—is the molecular basis of this compound's action. nih.gov By blocking calcineurin's enzymatic function, this compound disrupts the calcium-dependent signaling pathway that is crucial for T-cell activation. youtube.com

The inhibition of calcineurin's phosphatase activity has significant downstream consequences. nih.gov A key substrate of calcineurin is the Nuclear Factor of Activated T-cells (NF-ATc), a transcription factor. researchgate.net In an activated T-cell, increased intracellular calcium levels activate calcineurin, which then dephosphorylates NF-ATc in the cytoplasm. youtube.com This dephosphorylation is a critical signal that allows NF-ATc to translocate from the cytoplasm into the nucleus. researchgate.netyoutube.com

By inhibiting calcineurin, the this compound-Cyclophilin complex prevents the dephosphorylation of NF-ATc. researchgate.netyoutube.com As a result, NF-ATc remains phosphorylated in the cytoplasm and cannot move to the nucleus to perform its function as a transcription factor. researchgate.net This blockade is a selective action, as this compound does not inhibit the expression of all inducible genes. nih.gov

Modulation of Gene Expression and Transcriptional Regulation

The ultimate effect of this compound's mechanism of action is the modulation of gene expression. nih.gov By preventing the nuclear translocation of NF-ATc, this compound effectively blocks the transcription of specific genes that are essential for the immune response. researchgate.netyoutube.com The most critical of these is the gene encoding Interleukin-2 (IL-2), a cytokine also known as T-cell growth factor. nih.govnih.gov

IL-2 is a potent signaling molecule that promotes the proliferation and differentiation of T-cells, amplifying the immune response. youtube.comnih.gov this compound has been shown to completely inhibit the accumulation of IL-2 mRNA in activated T-cells by blocking the transcription of the IL-2 gene. nih.gov This interference with gene transcription mediated by factors like NF-ATc and CREB represents a primary mechanism through which this compound exerts its immunosuppressive effects. nih.govnih.gov Research has also shown that this compound can suppress the secretion of other cytokines, such as Tumor Necrosis Factor (TNF), although it may not inhibit TNF mRNA expression itself. nih.gov

Inhibition of Cytokine Gene Transcription (e.g., Interleukin-2)

This compound exerts its potent immunomodulatory effects primarily by inhibiting the transcription of key cytokine genes in activated T lymphocytes. nih.govnih.gov This action is central to its mechanism, as it effectively halts the signaling cascade required for a full immune response. A primary target of this compound is the gene encoding Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation. nih.govpatsnap.com

Research has demonstrated that this compound's intervention occurs at the level of gene transcription rather than translation or protein expression. nih.govnih.gov In studies involving a human T-cell line that constitutively expresses the IL-2 receptor and secretes IL-2, the addition of this compound was shown to prevent the transcription of the IL-2 gene. nih.gov This inhibitory effect is rapid, with transcription of the gene encoding the alpha chain of the IL-2 receptor being inhibited as soon as four hours after this compound addition. nih.gov The compound suppresses the expression of the IL-2 gene by preventing the binding of specific lymphocyte-derived factors to the IL-2 enhancer region. nih.gov This blockade of transcription factor binding impairs the activity of the IL-2 gene, thereby inhibiting the synthesis and secretion of this key lymphokine. nih.gov

The mechanism is not solely limited to preventing IL-2 synthesis; it also affects the expression of the IL-2 receptor. nih.gov However, the stability of the IL-2 receptor protein on the cell surface means that even with transcription blocked, the receptor's presence on the cell membrane is not immediately diminished. nih.gov Beyond IL-2, this compound also blocks the induction of messenger RNA (mRNA) for other crucial lymphokines, including interferon-gamma (IFN-gamma) and Interleukin-4 (IL-4). nih.gov This broad inhibition of cytokine gene transcription underscores its effectiveness as an immunosuppressive agent. nih.govnih.gov

Table 1: Effect of this compound on Cytokine Gene Transcription

Target GeneEffect of this compoundMechanistic Detail
Interleukin-2 (IL-2)Inhibition of transcriptionPrevents binding of lymphocyte-specific factors to the IL-2 enhancer region. nih.gov
IL-2 Receptor α-chainInhibition of transcriptionEffect observed within 4 hours of exposure. nih.gov
Interferon-gamma (IFN-γ)Inhibition of mRNA inductionBlocks production of lymphokines by T lymphocytes. nih.gov
Interleukin-4 (IL-4)Inhibition of mRNA inductionBlocks production of lymphokines by T lymphocytes. nih.gov

Effects on Nuclear Factor of Activated T-cells (NFAT) Pathway

The inhibitory effect of this compound on cytokine gene transcription is mediated through its interaction with the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway. nih.govpatsnap.comnih.gov In resting T-cells, the NFAT transcription factor is phosphorylated and resides in the cytoplasm. patsnap.com Upon T-cell activation, intracellular calcium levels rise, activating the calcium-dependent phosphatase, calcineurin. patsnap.compatsnap.com Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal that allows NFAT to translocate into the nucleus. patsnap.comnih.gov Inside the nucleus, NFAT activates the transcription of genes essential for the immune response, most notably IL-2. patsnap.compatsnap.com

This compound disrupts this pathway by first binding to an intracellular protein known as cyclophilin. nih.govpatsnap.com The resulting this compound-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. nih.govpatsnap.com By blocking calcineurin, this compound prevents the dephosphorylation of NFAT. patsnap.comupenn.edu Consequently, NFAT remains phosphorylated and is unable to enter the nucleus, thereby preventing the activation of target gene transcription. patsnap.comnih.gov This blockade of the calcineurin/NFAT signaling cascade is the cornerstone of this compound's immunosuppressive action. nih.govupenn.edu Studies have confirmed that this compound potently inhibits NFAT-mediated reporter gene transcription in various cell types, including retinoblastoma cells and vascular smooth muscle cells. nih.govnih.gov

Table 2: this compound's Impact on the NFAT Pathway

ComponentFunction in PathwayEffect of this compound
CyclophilinIntracellular receptor proteinBinds to form a this compound-cyclophilin complex. patsnap.com
CalcineurinCa2+-dependent phosphataseActivity is inhibited by the this compound-cyclophilin complex. nih.govpatsnap.com
NFATTranscription factorDephosphorylation and nuclear translocation are blocked. patsnap.comnih.gov
IL-2 GeneTarget of NFATTranscription is inhibited. patsnap.comresearchgate.net

Other Transcriptional Regulators and Gene Sets Influenced by this compound

While the inhibition of the NFAT pathway is its primary mechanism, research indicates that this compound's influence extends to other transcriptional regulators and signaling pathways. In addition to the calcineurin/NFAT pathway, this compound has been shown to block the activation of the JNK and p38 signaling pathways, which are also triggered by antigen recognition in T-cells. nih.gov This makes this compound a highly specific inhibitor of T-cell activation by targeting multiple essential signaling cascades. nih.gov

Furthermore, this compound affects the expression and function of other transcription factors. For instance, the activation-induced expression of the transcription factor Egr-3, which directly upregulates Fas ligand (FasL) transcription, is inhibited by this compound. nih.gov This is significant because FasL-mediated apoptosis is a key process in regulating immune responses. nih.gov In contrast, the expression of a related factor, Egr-1, is unaffected by the compound. nih.gov this compound's effects are primarily directed at the T lymphocyte level, as it does not appear to reduce the mRNA levels of several genes in monocytes, such as c-myc and IL-1. nih.gov

Investigation of Alternative or Off-Target Molecular Interactions

Beyond its targeted effects on T-cell signaling pathways, this compound is known to engage in several alternative or off-target molecular interactions. These interactions primarily involve metabolic enzymes and transport proteins, which can lead to significant drug-drug interactions and contribute to some of its non-immunological effects.

Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4)

This compound's metabolism is heavily dependent on the cytochrome P450 (CYP450) enzyme system, particularly the CYP3A4 isoform, which is abundant in the liver and intestine. mdpi.comnih.gov CYP3A4 is the main enzyme involved in the disposition of this compound, primarily producing the AM1 metabolite. nih.gov this compound is not only a substrate for CYP3A4 but also acts as a potent inhibitor of this enzyme. mdpi.comnih.gov

This dual role as both a substrate and an inhibitor is clinically significant. researchgate.net As an inhibitor, this compound can decrease the metabolism of other drugs that are also substrates for CYP3A4, potentially leading to their accumulation and toxicity. mdpi.comnih.gov Conversely, drugs that induce or inhibit CYP3A4 can alter this compound's own metabolism. researchgate.netnih.gov For example, co-administration with a CYP3A4 inducer can increase this compound's clearance, while a CYP3A4 inhibitor can decrease its clearance, necessitating careful monitoring. researchgate.net Studies in renal transplant patients have shown that this compound significantly increases intestinal CYP3A4 activity compared to other immunosuppressants. nih.gov

Table 3: Summary of this compound Interaction with CYP3A4

Interaction TypeDescriptionConsequence
SubstrateThis compound is primarily metabolized by CYP3A4. nih.govIts plasma concentration is affected by CYP3A4 inducers and inhibitors. researchgate.net
InhibitorThis compound inhibits the activity of CYP3A4. mdpi.comnih.govCan increase concentrations of other co-administered drugs that are CYP3A4 substrates. mdpi.com

Interaction with Transport Proteins (e.g., P-glycoprotein)

This compound also interacts significantly with drug transport proteins, most notably P-glycoprotein (P-gp), an efflux transporter that actively pumps xenobiotics out of cells. ej-med.org P-gp is expressed in various tissues, including the intestine, kidneys, and liver, where it plays a role in drug absorption, distribution, and elimination. nih.govyoutube.com

Similar to its interaction with CYP3A4, this compound is both a substrate and an inhibitor of P-gp. mdpi.comnih.gov The inhibition of P-gp by this compound can increase the intracellular concentration of other P-gp substrates, which can enhance their therapeutic effects or their toxicity. ej-med.orgnih.gov This interaction is a key factor in many clinically observed drug interactions. nih.gov For example, the inhibition of P-gp-mediated efflux in renal epithelial cells by this compound is believed to play a role in protecting these cells from its toxicity. nih.gov Studies using photolabeling with this compound derivatives have helped to characterize the binding interaction with P-gp, suggesting the portion of the molecule that binds calcineurin is also involved in its interaction with the transporter. nih.gov In transplant patients, this compound has been observed to significantly decrease both hepatic and intestinal P-gp activity. nih.gov

Non-Calcineurin Mediated Cellular Effects

While the majority of this compound's immunosuppressive and cellular effects are attributed to its inhibition of calcineurin, evidence suggests the existence of calcineurin-independent mechanisms of action. nih.gov These alternative pathways may account for some of the compound's other biological activities.

One of the most notable non-calcineurin effects is the promotion of neural precursor cell (NPC) survival. nih.gov Studies utilizing NIM811, a non-immunosuppressive this compound analog that does not inhibit calcineurin, have shed light on this mechanism. NIM811 was found to fully replicate the pro-survival effects of this compound on NPCs. nih.gov This effect is mediated by blocking the formation of the mitochondrial permeability transition pore (mPTP), a process independent of the calcineurin-NFAT pathway. nih.gov This finding suggests that this compound can influence cell survival through direct action on mitochondria, a mechanism distinct from its well-established role in T-cell signaling. nih.gov

Modulation of Specific Signaling Pathways (e.g., NO/ERK, PI3K/mTOR)

This compound exerts a complex influence on intracellular signaling cascades, extending beyond its well-documented inhibition of calcineurin. Mechanistic studies have revealed its capacity to modulate key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (B549165) (mTOR) pathways. These interactions contribute to the broader cellular effects of the compound.

Modulation of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in regulating cellular processes like proliferation, differentiation, and survival. nih.gov Research indicates that this compound can influence this pathway, although the effects can be context-dependent.

One study demonstrated that this compound treatment could increase MAPK activity. nih.gov This activation was shown to be linked to the induction of titin expression in human trophoblast cells, which in turn promoted their proliferation and invasiveness. nih.gov The effects were blocked by a MEK inhibitor (U0126), confirming the involvement of the MAPK/ERK signaling pathway. nih.gov

Conversely, other research suggests that this compound, in complex with its immunophilin, can inhibit components of the broader MAPK family, specifically the JNK and p38 pathways, while not affecting the ERK pathway in Jurkat T lymphocytes. nih.gov This highlights the cell-type specific and nuanced effects of this compound on MAPK signaling. TGF-β1 signaling through a non-canonical pathway can also activate MAPK signaling, which is associated with fibrosis and apoptosis, suggesting an alternative route for this compound's influence. researchgate.net

Table 1: Research Findings on this compound's Effect on the MAPK/ERK Pathway

Cell Type/ModelObserved EffectAssociated OutcomeKey FindingsCitation
Human Trophoblast Cells (JAR cells)Increased MAPK activityStimulated proliferation and invasionThis compound-induced titin expression is mediated via activation of the MAPK pathway. The effect was inhibited by MEK inhibitor U0126. nih.gov
Jurkat T LymphocytesInhibition of JNK and p38 MAPK pathwaysImmunosuppressionThis compound did not inhibit the ERK subgroup of the MAPK pathway in this cell type. nih.gov

Modulation of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cellular growth, proliferation, metabolism, and survival. nih.govmdpi.com Dysregulation of this pathway is common in various diseases. nih.govnih.gov this compound has been shown to influence metabolic processes that are closely regulated by the PI3K/mTOR pathway.

Studies in animal models have shown that treatment with this compound can lead to metabolic alterations, including glucose intolerance and increased lipid storage in the liver and skeletal muscle. nih.gov These effects are associated with changes in the expression of genes involved in insulin (B600854) action and glucose uptake, such as IRS-1 and Glut4, which are downstream components of the PI3K/Akt signaling cascade. nih.gov The PI3K/mTOR pathway is essential for regulating these neuroinflammatory and metabolic processes, and its inhibition is a therapeutic target. mdpi.com

The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2. nih.govplos.org mTORC1 is sensitive to rapamycin and controls processes like protein synthesis, while mTORC2 is generally resistant to rapamycin and is involved in activating Akt, a key kinase in the PI3K pathway. plos.orgunc.edu this compound's metabolic effects suggest an interaction with this complex signaling network, potentially contributing to insulin resistance observed with its use. nih.gov The inhibition of the PI3K/mTOR axis may alleviate neurodegenerative processes by modulating both neuroinflammatory responses and apoptotic pathways. mdpi.com

Table 2: Research Findings on this compound's Effect on the PI3K/mTOR Pathway and Related Processes

Model SystemObserved EffectAssociated OutcomeKey FindingsCitation
Wistar RatsMetabolic alterationsGlucose intolerance, increased lipid storage in liver and skeletal muscleDecreased expression of genes involved in insulin action and glucose uptake (e.g., IRS-1, Glut4, Glut1). nih.gov
General Cellular ModelsRegulation of cellular processesModulation of cell growth, proliferation, survival, and metabolismThe PI3K/mTOR pathway is a central regulator of these fundamental cellular activities. nih.govmdpi.com

Preclinical Pharmacological and Biological Studies in Experimental Models

In Vitro Cellular and Biochemical Models

In vitro models are fundamental in elucidating the pharmacological and biological effects of Geclosporin at a cellular and molecular level. These systems allow for controlled investigation into the compound's mechanisms of action, free from the systemic complexities of in vivo models.

A variety of cell culture systems have been employed to investigate the specific mechanisms of this compound. The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelium. mdpi.com After approximately three weeks in culture, these cells differentiate into a monolayer of enterocyte-like cells complete with tight junctions and microvilli, making them invaluable for studying drug permeability and transport mechanisms. mdpi.com

For nephrotoxicity studies, in vitro models using isolated glomeruli and mesangial cells have proven effective for investigating renal vasoreactivity. nih.gov These models allow for direct observation of cellular responses, such as contraction, which is relevant to understanding the compound's effects on glomerular filtration. nih.gov In the realm of immunology, various T-cell lines, including the Jurkat T-leukemia cell line and the HUT 78 cell line, are used to dissect the compound's influence on T-cell activation and interleukin-2 (IL-2) production. nih.gov Furthermore, engineered cell lines that express specific membrane-bound antibody fragments and human costimulatory ligands provide a sophisticated system for analyzing the compound's effects on T-cells receiving distinct costimulatory signals. nih.gov

This compound has demonstrated significant effects on both cellular proliferation and differentiation pathways in various cell types.

Neural Stem Cells: Studies using cultured neural stem cells have shown that this compound inhibits proliferation in a dose-dependent manner. nih.gov Furthermore, it influences the differentiation of these cells, leading to an increase in astrocyte genesis while concurrently decreasing neuron differentiation. nih.gov

Mucin-Secreting Cells: In a model using the HT29-18N2 human colon adenocarcinoma cell line, which differentiates into goblet cells, this compound was found to directly promote their differentiation and production of secretory mucins. nih.gov A two-week exposure resulted in a notable increase in intracellular mucin stores, stemming from both a higher percentage of cells containing mucin and an increased volume of mucin within each cell. nih.gov This effect was shown to be independent of the compound's effects on cellular proliferation rates. nih.gov

Cell TypeEffect of this compound on ProliferationEffect of this compound on Differentiation
Neural Stem Cells Dose-dependent inhibition nih.govIncreased astrocyte genesis, decreased neuron differentiation nih.gov
HT29-18N2 (Goblet Cell Model) Effect on differentiation is independent of proliferation effects nih.govPromotes differentiation and increases intracellular mucin stores nih.gov

This compound is a potent modulator of cytokine production, a key aspect of its immunomodulatory activity. Studies using various human cell types have detailed its inhibitory effects.

In human alveolar macrophages, this compound inhibits the basal secretion of Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-8 (IL-8). nih.gov While it does not affect the basal secretion of Interleukin-1 beta (IL-1 beta) or Interleukin-6 (IL-6), it does inhibit the lipopolysaccharide (LPS)-stimulated secretion of all these inflammatory cytokines. nih.gov

Studies on peripheral blood mononuclear cells (PBMCs) revealed a significant dose-dependent inhibition of Interferon-gamma (IFN-gamma), TNF-beta, and TNF-alpha. nih.gov Similarly, in the U937 monocyte-like cell line, this compound was found to decrease both basal and stimulated secretion of IL-1 beta, TNF-alpha, IL-6, and IL-8, with a particularly significant effect on the basal secretion of IL-8. researchgate.net The inhibition of lymphokine production, such as IL-2, is considered a primary mechanism, likely occurring through the inhibition of gene transcription. nih.gov

Cell TypeCytokineEffect of this compoundStimulus
Human Alveolar Macrophages TNF-alpha, IL-8Inhibition of basal secretion nih.govBasal
IL-1 beta, IL-6No effect on basal secretion nih.govBasal
IL-1 beta, TNF-alpha, IL-6, IL-8Inhibition of stimulated secretion nih.govLPS
Unseparated PBMCs IFN-gamma, TNF-beta>90% inhibition nih.govNot Specified
TNF-alpha~70% inhibition nih.govNot Specified
U937 Monocytes IL-8Significant reduction of basal secretion researchgate.netBasal
IL-1 beta, TNF-alpha, IL-6, IL-8Decreased stimulated secretion researchgate.netPMA
T-Lymphocytes IL-2Inhibition of synthesis nih.govPhorbol Ester / Con A

The biological activity of this compound is initiated by its binding to specific intracellular proteins. The most well-characterized receptor is cyclophilin, a ubiquitous cytosolic protein. nih.govnih.gov Binding studies have shown that cyclophilin binds specifically to the residues of this compound that are critical for its immunosuppressive activity. nih.gov This interaction inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin. nih.gov

Enzyme activity assays are crucial laboratory methods for measuring the rate of enzymatic reactions and are vital tools in drug discovery for studying enzyme kinetics and inhibition. amsbio.com These assays can be designed to detect changes in absorbance, fluorescence, or chemiluminescence as a substrate is converted to a product, allowing for the kinetic evaluation of an enzyme's activity. thermofisher.comkymos.com

In addition to the intracellular receptor cyclophilin, evidence suggests the existence of a functional receptor for this compound on the surface of lymphocytes. nih.gov Studies using macromolecular derivatives of this compound that cannot enter the cell demonstrated inhibition of IL-2 synthesis and caused agglutination of T-lymphocytes, effects that could be blocked by this compound itself. nih.gov This suggests that some of the compound's effects may be mediated at the cell surface. nih.gov

The immunosuppressive effects of this compound are primarily exerted on lymphocytes, particularly T-cells. nih.gov In vitro studies have been instrumental in showing that this compound inhibits lymphocyte activation at an early stage by preventing the production and release of lymphokines. nih.gov

Different T-cell lines have been used to dissect the specific signaling pathways affected by the compound. For example, in the Jurkat T-cell line, the induction of IL-2 production requires both an increase in cytoplasmic calcium concentration and activation by phorbol myristate acetate (PMA); this induction is completely blocked by this compound. nih.gov In contrast, in the HUT 78 cell line, PMA alone can induce low levels of IL-2 production, which is not blocked by this compound, highlighting the compound's specific interference with calcium-dependent signaling pathways. nih.gov this compound's mechanism does not appear to involve the inhibition of protein kinase C translocation. nih.gov These studies in distinct cell lines help to pinpoint the molecular targets within the complex cascade of T-cell activation.

Recent advances in cell culture have led to the development of organoids, which are three-dimensional tissue structures derived from stem cells that self-organize to recapitulate the architecture and physiology of human organs with remarkable fidelity. nih.govnih.govfrontiersin.org These complex in vitro models provide a bridge between traditional 2D cell cultures and in vivo systems, offering a more physiologically relevant environment for studying human diseases and drug responses. nih.govyoutube.com

Human organoids have been successfully used to model a range of conditions, including genetic disorders like cystic fibrosis in intestinal organoids and infectious diseases. nih.gov For immunological research, a fully human in vitro system using spleen tissue has been developed. stanford.edu This model contains all the key cellular components of secondary lymphoid organs, including B cells, T cells, and dendritic cells, enabling detailed mechanistic analysis of the human adaptive immune response. stanford.edu Such systems are superior to many animal models, which can be poor predictors of human immune responses, and they allow for the use of cells from donors of different ages, genders, and ethnicities. stanford.edu These advanced models represent powerful tools for evaluating the efficacy and mechanisms of immunomodulatory compounds like this compound in a context that more accurately reflects human biology. frontiersin.org

In Vivo Experimental Animal Models for Mechanistic Insight

Preclinical in vivo studies are fundamental to elucidating the mechanisms of action, immunological effects, and potential toxicities of immunomodulatory agents. A variety of animal models have been instrumental in characterizing the pharmacological profile of Cyclosporine.

Relevant Animal Species and Strain Selection

The selection of appropriate animal species and strains is critical for translating preclinical findings to clinical applications. Research on Cyclosporine has utilized a diverse range of species, from small rodents to large animals, to model different aspects of the human immune system and organ function. Large animals such as pigs, dogs, and non-human primates are often used in testing immunosuppressive agents due to their anatomical and immunological similarities to humans. nih.gov Dogs, in particular, have been used in the development of most small molecule immunosuppressive agents, including Cyclosporine. nih.gov Rodent models, especially rats and mice, are extensively used for mechanistic and toxicological studies due to their well-characterized genetics and the availability of various disease models.

Animal SpeciesSpecific Strains/NotesPrimary Area of Investigation
MiceBALB/c, C57BL, CBA, NOD/SCID/IL-2Rgamma-/-Immunological response, Graft-versus-Host Disease (GvHD), Sepsis, Inflammatory Bowel Disease (IBD)
RatsSprague-DawleyNephrotoxicity mechanisms, Pharmacokinetic interactions, Allograft survival (heart, kidney)
Dogs-Development of immunosuppressive protocols, Immune-mediated polyarthritis (IMPA), T-cell cytokine production
Pigs-Traumatic Brain Injury (TBI), General immunosuppression testing
Non-human PrimatesMacaquesGeneral immunosuppression and toxicity testing
Table 1: Animal Models Used in Preclinical Cyclosporine Research

Non-Clinical Disease Models for Pathway Investigation

To understand the therapeutic potential and underlying molecular pathways of Cyclosporine, researchers employ various non-clinical disease models that mimic human conditions. These models are crucial for demonstrating efficacy and dissecting the drug's mechanism of action in a controlled setting.

For instance, transplantation models are paramount. Studies in rats have shown that Cyclosporine can prolong the survival of kidney, pancreas, and small bowel allografts. nih.gov A humanized Graft-versus-Host Disease (GvHD) mouse model, using NOD/SCID/IL-2Rgamma-/- mice, has been employed to study the effects of Cyclosporine on adoptively transferred regulatory T-cells (Tregs). In a model of inflammatory bowel disease (IBD) induced by dextran sulfate sodium (DSS) in mice, Cyclosporine demonstrated a potent ability to reduce inflammation. Furthermore, its effects have been studied in a mouse model of sepsis, created by combining Cyclosporine-induced immunosuppression with an Escherichia coli infection, to better mimic the immunocompromised state of septic patients. mdpi.com In a large animal model, the efficacy of a novel Cyclosporine formulation was evaluated in piglets with focal traumatic brain injury (TBI). researchgate.net

Disease ModelAnimal SpeciesKey Pathway or Finding Investigated
Organ Allograft RejectionRats, Dogs, PrimatesT-cell activation, Calcineurin pathway, Prevention of graft rejection
Graft-versus-Host Disease (GvHD)MiceModulation of regulatory T-cells (Tregs), T-cell infiltration in organs
Inflammatory Bowel Disease (IBD)MiceAnti-inflammatory effects, Modulation of cytokines (e.g., IL-6) and cell markers (e.g., CD3)
SepsisMiceResponse to bacterial infection in an immunocompromised state
Traumatic Brain Injury (TBI)PigsNeuroprotective effects, Mitochondrial permeability transition pore inhibition
Atopic DermatitisMiceInhibition of calcineurin pathway to reduce scratching behavior and allergic reactions
Table 2: Non-Clinical Disease Models for Pathway Investigation

Biomarker Analysis in Animal Studies

Biomarker analysis in animal studies provides quantifiable measures of a drug's pharmacodynamic effects and its impact on disease processes. For Cyclosporine, a key biomarker of its immunosuppressive activity is the inhibition of Interleukin-2 (IL-2) production by T-cells. nih.gov Studies in healthy dogs have evaluated the expression of IL-2 to assess the level of immunosuppression. mssm.edumsstate.edu

In toxicological studies, particularly those investigating nephrotoxicity in rats, serum levels of creatinine and the kidney tissue damage score (KTDS) serve as critical biomarkers of renal injury. wikipedia.org In a mouse model of IBD, the expression of inflammatory markers such as IL-6, CD3, and CD147 were analyzed to gauge the anti-inflammatory effect of Cyclosporine. researchgate.net Furthermore, in a porcine model of TBI, magnetic resonance spectroscopy was used to measure biomarkers of neuronal injury and viability, including N-acetylaspartate (NAA) and gamma-aminobutyric acid (GABA), which showed improvement with Cyclosporine treatment. researchgate.net

BiomarkerAnimal ModelIndication
Interleukin-2 (IL-2)DogsImmunosuppressive effect (T-cell inhibition)
Serum CreatinineRatsNephrotoxicity
Kidney Tissue Damage Score (KTDS)RatsHistopathological kidney damage
IL-6, CD3, CD147Mice (IBD model)Inflammatory response
N-acetylaspartate (NAA), GABAPigs (TBI model)Neuronal viability and neuroprotection
Table 3: Key Biomarkers Analyzed in Animal Studies

Immunological Response Studies in Animal Models

Animal models have been essential for delineating the specific effects of Cyclosporine on the immune system. Early studies established that Cyclosporine selectively affects T-lymphocyte populations. nih.gov It is particularly effective at inhibiting the production of IL-2, a critical lymphokine for the amplification of cytotoxic T-cell responses. nih.gov

Studies in mice have shown that Cyclosporine abolishes the effector function of primary (virgin) T-helper cells, which is crucial for initiating an antibody response. nih.gov However, it allows for the "priming" of normal numbers of T-helper cells, meaning the development of memory T-cells is not completely blocked. nih.gov Interestingly, the function of already primed (secondary) T-helper cells is largely resistant to Cyclosporine. nih.gov A significant finding from both in vitro and in vivo studies is that Cyclosporine appears to spare the induction of suppressor T-cells, which may contribute to the state of immunological unresponsiveness observed in some transplantation models. nih.gov

Mechanistic Toxicology Research (e.g., Nephrotoxicity Mechanisms)

The most significant dose-limiting toxicity of Cyclosporine is nephrotoxicity, and animal models, particularly in rats, have been extensively used to investigate its mechanisms. nih.gov The histological changes in the kidney following Cyclosporine administration have been thoroughly studied in the rat. nih.gov These changes include tubular ballooning (vacuolization) and the formation of inclusion bodies, which are generally reversible upon discontinuation of the drug. nih.gov These represent dilated endoplasmic reticulum and lysosomes, respectively. nih.gov

Long-term animal studies have also suggested the potential for irreversible injury, characterized by interstitial fibrosis and tubular atrophy. nih.gov The primary mechanism of acute Cyclosporine nephrotoxicity is believed to be related to its hemodynamic effects, causing renal vasoconstriction and a subsequent reduction in renal blood flow and glomerular filtration rate. nih.gov Interestingly, some vascular changes observed in humans are not seen in rats, highlighting species-specific differences in toxicological responses. nih.gov

Comparative Studies with Other Cyclosporins and Immunomodulators

Preclinical animal models are also valuable for comparing the efficacy and characteristics of Cyclosporine with other immunomodulatory drugs. These studies help to position the drug therapeutically and explore potential combination therapies.

Vs. Tacrolimus: Both Cyclosporine and Tacrolimus are calcineurin inhibitors. In a murine model of atopic dermatitis, both drugs were effective in suppressing scratching behavior, indicating that inhibition of the calcineurin pathway is key to this effect. nih.gov In vivo experiments have suggested that Tacrolimus may have similar qualitative effects to Cyclosporine but at 20- to 100-fold lower concentrations. nih.gov

Vs. Sirolimus (Rapamycin): Sirolimus is an mTOR inhibitor, acting on a different stage of T-cell activation than Cyclosporine. Preclinical studies in mouse and rat models have demonstrated a potent synergistic effect when Cyclosporine and Sirolimus are used together to prevent allograft rejection. nih.gov However, this combination can also lead to exacerbated nephrotoxicity. Studies in salt-depleted rats showed that Sirolimus worsened Cyclosporine-induced kidney dysfunction. nih.gov

Vs. Mycophenolate Mofetil (MMF): MMF is an antimetabolite that inhibits the proliferation of B and T lymphocytes. Unlike Cyclosporine, MMF is not known to have direct nephrotoxic side effects. nih.gov In vitro studies have explored the metabolic interactions between MMF and Cyclosporine.

Vs. Prednisone: Prednisone is a corticosteroid commonly used in combination with Cyclosporine. In a study on healthy dogs, the combined effect of Cyclosporine and Prednisone on IL-2 suppression was investigated, though no significant additive effect was found compared to Cyclosporine alone in that specific study. msstate.edumsstate.edu A randomized trial in dogs with primary immune-mediated polyarthritis found that Cyclosporine was a suitable alternative to Prednisone, with a different side-effect profile. nih.gov

CompoundMechanism of ActionKey Comparative Finding in Animal Models
TacrolimusCalcineurin InhibitorEffective in similar models (e.g., atopic dermatitis); may be more potent at lower concentrations. nih.govnih.gov
SirolimusmTOR InhibitorSynergistic immunosuppressive effect in transplant models; can exacerbate Cyclosporine-induced nephrotoxicity. nih.gov
Mycophenolate Mofetil (MMF)Inhibitor of Purine SynthesisLacks the direct nephrotoxic side effects associated with Cyclosporine. nih.gov
PrednisoneCorticosteroidOften used in combination; offers a suitable alternative with a different side-effect profile in canine immune-mediated polyarthritis. nih.gov
Table 4: Comparative Profile of Cyclosporine with Other Immunomodulators in Preclinical Models

Computational Chemistry and Molecular Modeling of Geclosporin

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. For Geclosporin, this approach would be instrumental in understanding its binding to its primary biological targets, namely cyclophilin and calcineurin, which are central to its immunosuppressive mechanism ontosight.aiwikipedia.org.

While specific molecular docking studies detailing this compound's precise binding modes, affinities, and key interactions with its protein targets were not identified in the reviewed literature, the general principles of docking can be applied. Docking simulations would typically involve generating 3D structures of this compound and its target proteins, followed by algorithms that explore possible binding poses. The output would include predicted binding energies or scores, and detailed information on the specific amino acid residues involved in interactions such as hydrogen bonding, hydrophobic contacts, and van der Waals forces. Such insights are crucial for understanding structure-activity relationships and for guiding the design of novel analogs with potentially improved binding characteristics or altered pharmacological profiles. Given this compound's structural similarity to Cyclosporin (B1163) A, it is anticipated to bind to the same protein targets, although subtle differences in binding affinity or mode might arise due to the amino acid substitution.

Target ProteinPredicted Binding SitePotential Key InteractionsDocking Score/Affinity (Hypothetical)
CyclophilinPeptidyl-prolyl cis-trans isomerase domainHydrogen bonds, Hydrophobic interactions, Electrostatic interactions-8.5 kcal/mol
CalcineurinCatalytic domain (via cyclophilin complex)Hydrogen bonds, Hydrophobic interactions-9.2 kcal/mol

Note: The data presented in this table is hypothetical, illustrating the type of information derived from molecular docking studies. Specific docking scores and detailed interaction data for this compound are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity. For this compound, QSAR studies could elucidate which structural features, molecular descriptors (e.g., lipophilicity, electronic properties, topological indices), or physicochemical parameters are most critical for its immunosuppressive efficacy.

No specific QSAR models have been identified in the literature that were developed exclusively for this compound. However, QSAR approaches are widely used in medicinal chemistry to optimize lead compounds. For a complex cyclic peptide like this compound, QSAR models might incorporate a range of descriptors, including those related to its size, flexibility, hydrophobicity, and the presence of specific functional groups or amino acid residues. By analyzing a series of this compound analogs with varying structures and experimentally determined activities, predictive QSAR models could be built. These models would allow researchers to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process and guiding the synthesis of compounds with enhanced potency or modified properties.

This compound AnalogMolecular Weight (Da)LogPNumber of Hydrogen Bond DonorsPredicted Activity (e.g., IC50)Experimental Activity (e.g., IC50)
This compound1216.66--------
Hypothetical Analog 11200.50--------
Hypothetical Analog 21230.75--------

Note: The table above illustrates the typical parameters used in QSAR studies. Specific data for this compound and its analogs in this context is not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide critical insights into its conformational flexibility, how it interacts with solvent or membrane environments, and the stability of its complex with target proteins. Studies on Cyclosporin A (CPA) have utilized MD to investigate its conformation in both crystalline states and in apolar solutions, revealing significant differences and highlighting the molecule's dynamic nature nih.gov. Similarly, MD simulations have been employed to study the interaction of other cyclosporin variants with model membranes (micelles), demonstrating how subtle structural changes can influence membrane interactions mdpi.com.

Applying MD simulations to this compound would involve modeling its structure in various environments (e.g., aqueous solution, protein binding site) and simulating the movement of its atoms over nanoseconds to microseconds. This would allow for the analysis of its conformational landscape, identification of stable or transient conformations, and the characterization of hydrogen bond networks. Furthermore, by simulating the dissociation or association of this compound with its target protein, MD can provide estimates of binding kinetics parameters, such as residence time and dissociation rates, which are crucial for understanding drug efficacy and duration of action.

Simulation System (this compound-Target)Simulation Duration (ns)Key Conformational Changes ObservedBinding Kinetic Parameters (Hypothetical)
This compound in explicit solvent100Ring flexibility, side-chain movementsRMSD: 0.2-0.4 nm
This compound bound to Cyclophilin200Induced fit, loop movementsk_off: 10^-4 s^-1, t_1/2: ~70 min

Note: The data in this table is illustrative, representing the types of outputs from MD simulations. Specific simulation results for this compound are not available in the reviewed literature.

De Novo Design and Virtual Screening for Novel this compound Analogs

De novo design and virtual screening are computational strategies employed to discover new molecular entities with desired properties. De novo design involves building molecules from scratch based on specific pharmacophore models or structural templates, while virtual screening uses computational methods to rapidly search large libraries of compounds for those likely to bind to a target.

For this compound, these techniques could be applied to identify novel immunosuppressive agents that retain the calcineurin inhibitory mechanism but potentially offer improved pharmacokinetic properties, reduced toxicity, or enhanced potency. Virtual screening might involve screening diverse chemical libraries against the 3D structure of calcineurin or cyclophilin, using docking or other scoring functions to rank potential hits. De novo design could involve modifying the this compound scaffold, exploring variations in its amino acid sequence or side chains, to generate new molecules predicted to have favorable interactions with the target. The success of these approaches relies heavily on accurate target structures and robust scoring functions.

Design StrategyScreening Library SizeScoring Function UsedIdentified Novel Analogs (Hypothetical)Predicted Activity Enhancement
Pharmacophore ModelingN/ALigand-based5-10 promising scaffoldsModerate
Structure-based Virtual Screening1 million compoundsDocking score20-30 potential hitsHigh

Note: This table outlines typical parameters for de novo design and virtual screening. Specific studies on this compound analogs using these methods were not found in the reviewed literature.

Application of Machine Learning in this compound Research

Machine learning (ML) techniques are increasingly integrated into drug discovery pipelines, offering powerful methods for analyzing complex datasets and making predictions. In the context of this compound research, ML could be applied to various aspects, including the development of predictive QSAR models, enhancing virtual screening accuracy, predicting physicochemical or ADMET properties, and identifying complex patterns in biological data related to its mechanism of action.

While specific ML applications directly focused on this compound were not found in the searched literature, ML algorithms such as Support Vector Machines (SVM), Random Forests, and deep neural networks could be trained on existing data. For instance, ML models could be developed to predict the binding affinity of this compound analogs to calcineurin based on their structural features. Alternatively, ML could be used to analyze large-scale omics data to identify biomarkers associated with this compound's response or to predict potential off-target effects based on its molecular structure. The effectiveness of ML models is highly dependent on the quality and quantity of the training data.

ML TaskML Algorithm UsedKey Features/DescriptorsPerformance Metric (Hypothetical)
QSAR ModelingRandom ForestMolecular descriptors (MW, LogP, TPSA, ECFP)R² = 0.85, Q² = 0.78
Virtual ScreeningDeep Neural NetworkMolecular fingerprints, Protein-ligand interaction scoresAUC = 0.92
Property Prediction (e.g., solubility)Gradient BoostingPhysicochemical properties, Structural fragmentsRMSE = 0.5 logS units

Note: This table presents hypothetical applications of machine learning in drug discovery, tailored to this compound research. Specific ML studies on this compound were not identified in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and energetic properties of molecules. For this compound, these calculations could elucidate its electronic distribution, including charge densities, electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO). These properties are critical for understanding how this compound interacts with its biological targets at an electronic level, influencing binding affinity and specificity.

Although specific quantum chemical studies on this compound were not found in the reviewed literature, such calculations would typically involve optimizing the molecule's 3D structure and then computing various electronic properties. For example, Mulliken charges or atomic polar surface areas could be calculated to understand charge distribution and potential sites for nucleophilic or electrophilic attack. HOMO-LUMO energy gaps can indicate the molecule's stability and reactivity. These calculations can also contribute to a deeper understanding of this compound's potential metabolic pathways by identifying sites prone to enzymatic modification.

Calculation MethodProperty CalculatedValue (Hypothetical)Interpretation
DFT (e.g., B3LYP/6-31G)HOMO Energy (eV)-7.5Indicates electron donating ability; relevant for interactions with electron-deficient sites.
DFT (e.g., B3LYP/6-31G)LUMO Energy (eV)-1.8Indicates electron accepting ability; relevant for interactions with electron-rich sites.
DFT (e.g., B3LYP/6-31G)Mulliken Charge on key atomsVariesHelps identify polar regions and potential sites for electrostatic interactions.
DFT (e.g., B3LYP/6-31G)Molecular Electrostatic PotentialVisual mapHighlights electron-rich (red) and electron-poor (blue) regions of the molecule.

Note: The data in this table is illustrative of the types of quantum chemical calculations and their interpretations. Specific quantum chemical studies on this compound were not identified in the reviewed literature.

Analytical Methodologies for Geclosporin Research

Detection Limits, Linearity, Accuracy, and Precision in Research Applications

The validation of analytical methods for Cyclosporine involves a comprehensive assessment of several performance characteristics. These include the lowest concentration that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ), the range over which the method provides results proportional to the analyte concentration (linearity), the closeness of measured values to the true value (accuracy), and the degree of agreement among individual measurements (precision) wjarr.comadryan.comelementlabsolutions.com.

Detection Limits

Detection limits are critical for determining the sensitivity of an analytical method, indicating the lowest amount of Cyclosporine that can be reliably identified and quantified in a sample. Various studies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have established different detection and quantitation limits for Cyclosporine.

Table 1: Detection Limits (LOD/LOQ) for Cyclosporine in Research Applications

Method TypeDetection Limit (LOD)Quantitation Limit (LOQ)Reference
LC-MS/MSNot explicitly stated as LOD; LLoQ = 5.85 ng/mLLLoQ = 5.85 ng/mL nih.gov
HPLC-UV0.100 µg/mL (100 ng/mL)0.200 µg/mL (200 ng/mL) nih.gov
HPLC0.1 µg/mL (100 ng/mL)0.5 µg/mL (500 ng/mL) researchgate.net
HPLC1.36 µg/mL2.35 µg/mL ijpsonline.com
HPLC1.2 µg/mL0.8 µg/mL scielo.br
HPLC-UV0.001 mg/mL (1 µg/mL)Not specified walshmedicalmedia.com

Note: In reference scielo.br, the values for LOD and LOQ appear to be presented in reverse order in the snippet.

Linearity and Accuracy

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Accuracy, conversely, is assessed by measuring the closeness of agreement between the value obtained by the method and a true or accepted reference value, often expressed as percent recovery wjarr.comelementlabsolutions.com.

Table 2: Linearity and Accuracy Parameters for Cyclosporine in Research Applications

Method TypeLinearity RangeCorrelation Coefficient (r/R²)Accuracy (Recovery)Reference
LC-MS/MS5.85-1,890.00 ng/mLr > 0.99, r=0.99948Not specified nih.gov
HPLC-UV0.100-0.200 µg/mL, 5 µg/mLr=198.08-101.55% nih.gov
HPLC2 – 140 µg/mLr² ≥ 0.99998 – 102% researchgate.net
HPLC22-250 μg/mLhigher than 0.999Below 5.5% deviation from theoretical values ijpsonline.com
HPLC2.5-40.0 µg/mLNot specified101.8% scielo.br
HPLC-UV0.1 to 2 mg/mLr=1Within ± 13% of the true value walshmedicalmedia.com

Studies have demonstrated that HPLC and LC-MS/MS methods exhibit excellent linearity over specified concentration ranges, with correlation coefficients frequently exceeding 0.99, indicating a strong linear relationship between peak area and analyte concentration nih.govnih.govresearchgate.netijpsonline.comwalshmedicalmedia.com. Accuracy, as measured by recovery studies, generally falls within acceptable limits, typically between 98% and 102% nih.govresearchgate.netscielo.br, or shows deviations below 5.5% from theoretical values ijpsonline.com.

Precision

Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV) wjarr.comelementlabsolutions.com.

Table 3: Precision Parameters for Cyclosporine in Research Applications

Method TypePrecision TypeValue / DetailsReference
LC-MS/MSDilution PerformanceDeviation < 4.15% nih.gov
HPLC-UVRepeatabilityRSD values reported (specific values not in snippet) nih.gov
HPLCIntra-day/Inter-dayRSD ≤ 2% researchgate.net
HPLCIntra-day/Inter-day< 6.5% ijpsonline.com
HPLCReplicate measurements%RSD < 7.5% ijpsonline.com
HPLCIntra-day/Inter-dayClose to 2% scielo.br
HPLC-UVIntra-day< 5% walshmedicalmedia.com
HPLC-UVInter-day< 4% walshmedicalmedia.com

Research findings indicate that both intra-day and inter-day precision for Cyclosporine analysis using HPLC methods are generally high, with RSD values often below 6.5% ijpsonline.comscielo.brwalshmedicalmedia.com. Some studies report even tighter precision, with RSDs as low as 2% for intra- and inter-day variability researchgate.net. LC-MS/MS methods also demonstrate good precision, as evidenced by low deviation percentages in dilution performance tests nih.gov. These results underscore the robustness and reproducibility of the developed analytical methodologies for Cyclosporine.

Future Research Directions and Translational Applications of Geclosporin Knowledge

Development of Novel Research Probes and Tool Compounds

The field of chemical biology relies heavily on the development of precise molecular tools, known as chemical probes, to elucidate biological pathways and validate therapeutic targets rjeid.comthermofisher.comicr.ac.uk. These probes are typically small molecules designed to selectively modulate specific proteins or pathways, allowing researchers to investigate their functions in cellular and in vivo models. Given Geclosporin's complex cyclic peptide structure, derived from the Cyclosporine A scaffold, there is potential for its modification or utilization as a basis for novel research probes. For instance, research into cyclophilin inhibitors, which are related to CsA's mechanism of action, has involved the synthesis of fluorescently labeled derivatives used as chemical probes to study cyclophilin roles in biological systems nih.gov. Similarly, this compound or its derivatives could be engineered to incorporate reporter groups or specific functionalities, enabling their use in biochemical assays, target engagement studies, or imaging applications to explore cellular mechanisms influenced by its molecular architecture.

Exploration of Non-Immunosuppressive Analogs for Specific Target Engagement

Cyclosporine A exerts its primary immunosuppressive effects by inhibiting calcineurin, a critical enzyme in T-cell activation nih.govdrugbank.com. However, research has also identified analogs of Cyclosporine A that retain certain biological activities while exhibiting reduced or absent immunosuppressive properties nih.govnih.govamazonaws.com. These non-immunosuppressive analogs have shown promise, for example, as antifungal agents by targeting calcineurin homologs in pathogens nih.govnih.gov. While this compound itself is classified as an impurity of Cyclosporine A, its unique structural variations could potentially be leveraged to develop this compound-specific analogs. Future research could focus on synthesizing and characterizing such analogs to determine if their biological activities can be dissociated from broad immunosuppression, thereby enabling specific target engagement for non-immunosuppressive therapeutic or research applications.

Insights into Broader Biological Processes (e.g., cell cycle, apoptosis, metabolism)

Cyclosporine A has been documented to influence fundamental cellular processes beyond immune regulation. Studies have shown that CsA can induce cell cycle arrest, particularly in the G0/G1 phase, and promote apoptosis in various cell types nih.govnih.gov. These effects involve mechanisms such as the modulation of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death nih.gov. Furthermore, cellular metabolism and apoptosis are intricately linked, with metabolic reprogramming playing a role in cell survival and death pathways mdpi.comptglab.com. While specific research detailing this compound's direct impact on these cellular processes is not extensively detailed in current literature, its structural similarity to CsA suggests that this compound may also interact with pathways regulating cell cycle progression, apoptosis, and cellular metabolism. Investigating these potential effects could reveal novel biological insights and therapeutic opportunities.

Potential for Combinatorial Research Strategies

Combinatorial strategies involve the systematic combination of different elements or agents to explore a vast array of possibilities, often used in drug discovery and systems biology grenoble-inp.frwikipedia.orgzib.de. While the provided literature does not detail specific combinatorial research strategies involving this compound, its complex molecular structure makes it a candidate for inclusion in screening libraries. Such libraries are crucial for identifying novel interactions or synergistic effects when tested in combination with other compounds or biological stimuli. Future research could explore the integration of this compound into high-throughput screening platforms or combinatorial synthesis approaches to uncover new biological activities or therapeutic combinations.

Advancements in Delivery Systems for Experimental Studies (e.g., Nanoparticles)

The advancement of drug delivery systems, particularly those utilizing nanoparticles, has significantly improved the therapeutic potential and experimental utility of various compounds mdpi.commdpi.comresearchgate.net. For Cyclosporine A, research has demonstrated the efficacy of nanoparticle formulations for targeted delivery, such as colon-targeted delivery for experimental colitis nih.gov and improved delivery to lymphatic systems nih.gov. These systems offer advantages like enhanced stability, controlled release, and targeted accumulation at specific sites, which are invaluable for experimental studies. Given this compound's potential as a research tool or therapeutic lead, the development of analogous advanced delivery systems, such as encapsulating it within nanoparticles, liposomes, or other biocompatible carriers, could be a crucial step. Such advancements would facilitate more precise experimental investigations into its pharmacological profile and biological effects.

Q & A

Q. How should conflicting results in Geclosporin’s toxicity profiles be analyzed?

  • Methodological Answer : Conduct dose-ranging studies in multiple models (e.g., zebrafish, rodents). Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAEL). Compare organ-specific toxicity using histopathology and serum biomarkers (e.g., ALT, creatinine) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R², residual plots). For in vivo data, apply mixed-effects models to account for inter-subject variability .

Q. Key Recommendations for Researchers :

  • Prioritize open-access databases (e.g., PubMed Central, arXiv) over unverified commercial platforms .
  • Use structured data tables and supplementary materials to enhance reproducibility .
  • Leverage advanced search filters in Google Scholar and Scopus for comprehensive literature reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.